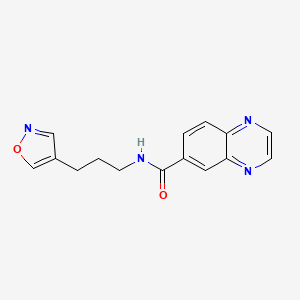

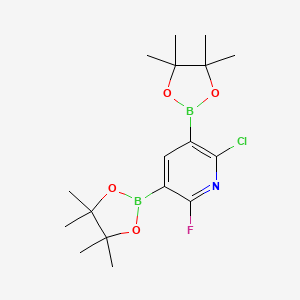

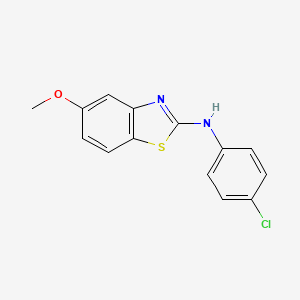

![molecular formula C24H18FNO3 B2838765 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 904433-07-4](/img/structure/B2838765.png)

3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based compounds. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Research indicates that compounds structurally related to 3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one possess significant antiproliferative activity towards human cancer cells. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a tubulin polymerization inhibitor with promising antiproliferative activity against cancer cells, suggesting its potential as a chemotherapeutic agent (Minegishi et al., 2015).

Drug Development

A series of quinazoline derivatives, including those with modifications in the benzoyl ring, have been explored for their roles as thymidylate synthase inhibitors. Such modifications have shown to influence the potency of these compounds against cancer cells, highlighting their importance in the design of anticancer drugs (Marsham et al., 1990).

Mechanism of Action Studies

The investigation of 2-phenylquinolin-4-ones revealed their selective inhibition of cancer cell lines, with some analogues demonstrating significant cytotoxic activity. These findings are crucial for understanding the molecular mechanisms underlying their antitumor effects and for the development of new drug candidates (Chou et al., 2010).

Green Chemistry Applications

A novel synthesis approach for creating 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond formation in water has been developed. This method highlights the emphasis on eco-friendly synthesis routes, utilizing water as a solvent and avoiding metal catalysts, aligning with the principles of green chemistry (Yadav et al., 2020).

Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, similar in structure to the compound of interest, have been identified as inhibitors of tubulin polymerization, a crucial mechanism for the development of cytostatic agents. These findings provide insights into designing new compounds with potential applications in cancer therapy (Gastpar et al., 1998).

Mecanismo De Acción

Target of Action

Similar compounds with benzimidazole and indole moieties have been found to interact with a variety of biological targets, including bacterial cell division protein ftsz .

Mode of Action

It’s known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological processes, including bacterial cell division .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound might also have potential antimicrobial effects .

Propiedades

IUPAC Name |

3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-18-11-12-22-19(13-18)24(28)20(23(27)16-7-3-2-4-8-16)15-26(22)14-17-9-5-6-10-21(17)25/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCHTAZHMANAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)

![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)

![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)

![4-Ethyl-5-fluoro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2838701.png)

![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)